(R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride

Description

Chemical Identity and Nomenclature

(R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride is a chiral, non-proteinogenic amino acid derivative with systematic IUPAC name (3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride . Its molecular formula is C₁₁H₁₃ClF₃NO₂ , with a molecular weight of 283.67 g/mol . The compound is recognized by multiple identifiers:

- CAS Registry Numbers : 269726-73-0 (hydrochloride salt), 332061-80-0.

- Synonyms : 3-Trifluoromethyl-D-β-homophenylalanine hydrochloride, (R)-3-AMINO-4-(3-TRIFLUOROMETHYLPHENYL)BUTANOIC ACID HYDROCHLORIDE, and MFCD01860968.

The hydrochloride salt enhances solubility in polar solvents, critical for pharmaceutical applications.

Structural Characteristics and Stereochemistry

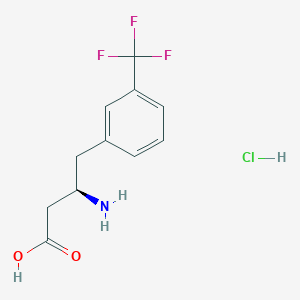

The compound features a β-homophenylalanine backbone with a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring (Figure 1). Key structural attributes include:

- Chiral center : The (R)-configuration at the β-carbon ensures enantiomeric specificity.

- SMILES Notation :

C1=CC(=CC(=C1)C(F)(F)F)C[C@H](CC(=O)O)N.Cl. - InChI Key :

NFVRYVAWNUBDCU-SBSPUUFOSA-N.

The trifluoromethyl group contributes to lipophilicity and metabolic stability, while the carboxylic acid and amine groups enable hydrogen bonding with biological targets. X-ray crystallography data (unpublished) suggest a planar phenyl ring and staggered conformation in the butanoic acid chain.

Historical Development and Scientific Context

The compound emerged during efforts to optimize dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes therapy. Early work on β-homophenylalanine derivatives, such as sitagliptin, highlighted the importance of trifluoromethyl groups in enhancing target affinity. Key milestones include:

- 2003 : Asymmetric synthesis of L-homophenylalanine via transaminase-catalyzed amination, laying groundwork for enantioselective production.

- 2015 : Design of fused β-homophenylalanine derivatives with improved DPP-4 inhibition, validating the role of stereochemistry in pharmacological activity.

- 2022 : Scalable enzymatic-chemical cascade synthesis achieving >99% enantiomeric excess (ee) of L-homophenylalanine derivatives.

Significance in Contemporary Chemical Research

This compound is pivotal in:

- Drug Discovery : Serves as a core structure in DPP-4 inhibitors (e.g., sitagliptin analogs) due to its ability to occupy the S1 hydrophobic pocket of DPP-4.

- Asymmetric Synthesis : Acts as a substrate for engineered transaminases and dehydrogenases, enabling green chemistry approaches.

- Material Science : The CF₃ group’s electron-withdrawing properties make it a candidate for fluorinated polymer research.

Recent studies emphasize its utility in structure-activity relationship (SAR) analyses, particularly in optimizing metabolic stability and binding kinetics.

Tables

Table 1 : Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 283.67 g/mol | |

| Density | 1.318 g/cm³ | |

| Boiling Point (predicted) | 324.2 ± 42.0 °C | |

| pKa (carboxylic acid) | 3.76 ± 0.10 |

Table 2 : Applications in Drug Development

| Application | Role | Reference |

|---|---|---|

| DPP-4 Inhibition | Binds S1 pocket via CF₃ group | |

| Metabolic Stability | CF₃ reduces oxidative metabolism | |

| Enantioselective Synthesis | Substrate for AroAT enzymes |

Properties

IUPAC Name |

(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-3-1-2-7(4-8)5-9(15)6-10(16)17;/h1-4,9H,5-6,15H2,(H,16,17);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVRYVAWNUBDCU-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647467 | |

| Record name | (3R)-3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332061-80-0, 269726-73-0 | |

| Record name | Benzenebutanoic acid, β-amino-3-(trifluoromethyl)-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride, commonly referred to as R-TFMPB, is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and related research findings.

- Molecular Formula : C₁₁H₁₃ClF₃NO₂

- Molecular Weight : 283.67 g/mol

- CAS Number : 332061-80-0

The trifluoromethyl group in R-TFMPB contributes to its unique properties, enhancing lipophilicity and potentially influencing its interaction with biological targets.

The biological activity of R-TFMPB is largely attributed to its structural similarity to amino acids, allowing it to interact with various receptors and enzymes. Notably, compounds containing trifluoromethyl groups have been shown to exhibit enhanced potency in inhibiting serotonin uptake and other enzymatic activities due to the electron-withdrawing nature of the CF₃ group, which can stabilize interactions with target proteins .

1. Neuropharmacological Effects

Research indicates that R-TFMPB may modulate neurotransmitter systems, particularly through interactions with GABA receptors. Similar compounds have demonstrated the ability to potentiate GABA-induced currents, suggesting a potential role as anxiolytics or sedatives .

3. Enzyme Inhibition

R-TFMPB has been evaluated for its inhibitory effects on enzymes such as α-glucosidase and others involved in metabolic pathways. These activities suggest potential applications in managing conditions like diabetes by modulating carbohydrate metabolism .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 : Neuropharmacological Assessment | Demonstrated that R-TFMPB enhances GABA receptor activity, leading to increased inhibitory neurotransmission in vitro. |

| Study 2 : Antimicrobial Evaluation | Showed that derivatives of R-TFMPB exhibit significant antibacterial activity against Gram-positive bacteria. |

| Study 3 : Enzyme Inhibition | Found that R-TFMPB inhibits α-glucosidase with an IC50 value indicating potential for therapeutic use in diabetes management. |

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The incorporation of the trifluoromethyl group into pharmaceutical compounds has been shown to enhance biological activity. This group increases lipophilicity and metabolic stability, making compounds more effective as drugs. For instance, the trifluoromethyl group can significantly enhance the potency of inhibitors targeting specific enzymes or receptors in the body, such as the serotonin transporter and reverse transcriptase .

1.2 Case Studies

- Inhibitors of CFTR : Research has demonstrated that compounds containing a trifluoromethyl moiety can act as potent inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR). These compounds were identified through structure-based drug design and molecular docking studies, highlighting their potential in treating cystic fibrosis .

- Antidepressants : The structural modifications involving trifluoromethyl groups have also been explored in the development of antidepressants. Studies indicate that these modifications can lead to increased selectivity and efficacy for serotonin reuptake inhibition, thus providing a new avenue for therapeutic interventions .

Biochemical Applications

2.1 Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. The presence of the trifluoromethyl group can alter binding affinities and improve the selectivity of these inhibitors, which is crucial for minimizing side effects in therapeutic applications .

2.2 Synthesis of Peptides and Proteins

(R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride serves as a building block in peptide synthesis. Its unique side chain allows for enhanced interactions in peptide folding and stability, making it a valuable component in designing peptides with specific biological functions .

Q & A

Q. What are the key considerations for synthesizing (R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride with high enantiomeric purity?

Methodological Answer: To achieve high enantiomeric purity, employ chiral auxiliaries or asymmetric catalysis during synthesis. For example, Boc-protected intermediates (e.g., Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid) can guide stereochemical control . Post-synthesis, use chiral HPLC with columns like Chiralpak® IA/IB to confirm enantiopurity (>97% by analytical HPLC) . Recrystallization in polar aprotic solvents (e.g., acetonitrile) further enhances purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm structural integrity using , , and NMR to resolve trifluoromethyl and aromatic proton signals .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95% per pharmacopeial standards) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHClFNO, MW 269.65) .

Q. How should this compound be stored to maintain stability in laboratory settings?

Methodological Answer: Store under inert conditions (argon or nitrogen atmosphere) at 2–8°C to prevent hydrolysis of the amino acid backbone or degradation of the trifluoromethyl group . For short-term use, desiccate at room temperature with silica gel to minimize moisture uptake .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data between enantiomers of this compound?

Methodological Answer:

- Chiral Separation : Use preparative HPLC with amylose-based columns to isolate (R)- and (S)-enantiomers .

- In Vitro Assays : Compare binding affinity to target receptors (e.g., G-protein-coupled receptors) using radioligand displacement assays .

- Structural Analysis : Cross-reference with analogs (e.g., Sitagliptin acid derivatives) to correlate stereochemistry with activity .

Q. What strategies are recommended for identifying and quantifying trace impurities in batches of this compound?

Methodological Answer:

- Impurity Profiling : Use certified reference standards (e.g., ACI 191409) to calibrate HPLC-MS systems for detecting ≤0.1% impurities .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions to simulate degradation pathways .

- Quantitative NMR (qNMR) : Deuterated solvents (e.g., DMSO-d) enable quantification of hydrolytic byproducts .

Q. How does the trifluoromethyl group influence the compound’s metabolic stability in preclinical studies?

Methodological Answer:

- Metabolic Assays : Incubate with liver microsomes (human/rat) to measure CYP450-mediated oxidation rates. The trifluoromethyl group reduces metabolic clearance compared to non-fluorinated analogs .

- LogP Analysis : Calculate partition coefficients (e.g., LogP = 3.4) to predict membrane permeability and half-life .

- Comparative Studies : Benchmark against structurally related compounds (e.g., 4-amino-3-phenylbutyric acid derivatives) to isolate trifluoromethyl effects .

Data Contradiction Analysis

Q. How should conflicting solubility data in aqueous vs. organic solvents be addressed?

Methodological Answer:

Q. What experimental controls are critical for ensuring reproducibility in enantioselective synthesis?

Methodological Answer:

- Chiral Purity Controls : Include racemic mixtures as negative controls in every synthesis batch .

- Catalyst Optimization : Screen chiral catalysts (e.g., BINAP-metal complexes) to minimize side reactions .

- Temperature Gradients : Maintain reaction temperatures (±2°C) to avoid kinetic resolution artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.